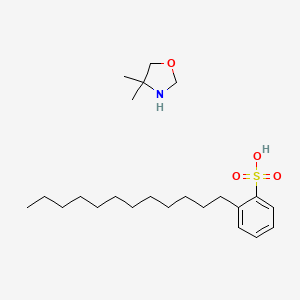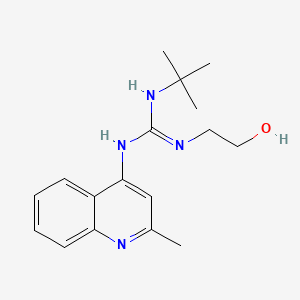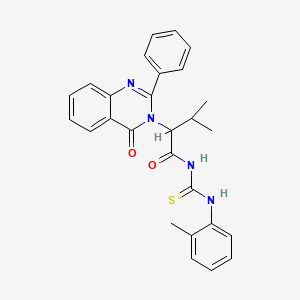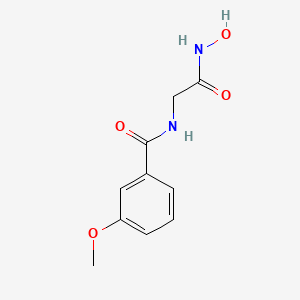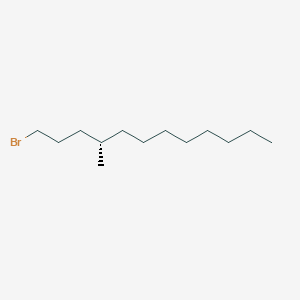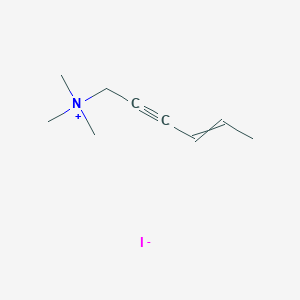
1,2,3,4,5-Pentamethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H20 This compound consists of a phenanthrene core with five methyl groups attached to the 1, 2, 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without methyl groups.
1,2,3,4-Tetramethylphenanthrene: A similar compound with four methyl groups.
1,2,3,4,5,6-Hexamethylphenanthrene: A compound with six methyl groups.
Uniqueness: 1,2,3,4,5-Pentamethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical properties and potential applications. The presence of five methyl groups can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other methylated phenanthrene derivatives.
Propriétés
Numéro CAS |
71607-68-6 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylphenanthrene |
InChI |
InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |
Clé InChI |
FTQSDTPQVZQRBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


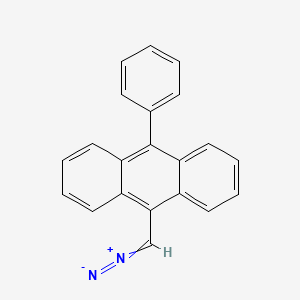

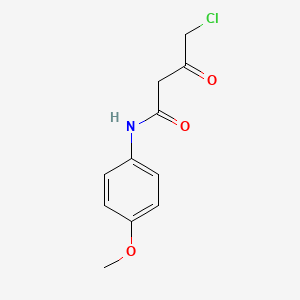
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
